molecular formula C19H16N2O3 B12406660 Hdac6-IN-9

Hdac6-IN-9

Cat. No.: B12406660
M. Wt: 320.3 g/mol
InChI Key: FZKJTCLVJNEICF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hdac6-IN-9 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:

    Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which may involve multiple steps of organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final step involves coupling the prepared intermediates under specific reaction conditions to form this compound.

Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Hdac6-IN-9 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hdac6-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-9 exerts its effects by selectively inhibiting histone deacetylase 6 activity. Histone deacetylase 6 is involved in the deacetylation of various cytoplasmic proteins, which affects their stability, localization, and function. By inhibiting histone deacetylase 6, this compound disrupts these processes, leading to altered cellular functions and therapeutic effects .

The molecular targets of this compound include alpha-tubulin, heat shock protein 90, and cortactin. The inhibition of histone deacetylase 6 leads to increased acetylation of these proteins, affecting their interactions and functions within the cell .

Comparison with Similar Compounds

Hdac6-IN-9 is compared with other histone deacetylase 6 inhibitors, such as tubastatin A and ACY-1215. While all these compounds target histone deacetylase 6, this compound is unique in its chemical structure and selectivity profile .

    Tubastatin A: Tubastatin A is a selective histone deacetylase 6 inhibitor with a different chemical structure.

    ACY-1215:

This compound stands out due to its unique chemical structure and high selectivity for histone deacetylase 6, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-hydroxy-4-[2-(naphthalen-2-ylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C19H16N2O3/c22-18(11-13-5-7-15(8-6-13)19(23)21-24)20-17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12,24H,11H2,(H,20,22)(H,21,23)

InChI Key

FZKJTCLVJNEICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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